4,5-Difluorophthalaldehyde
Description
4,5-Difluorophthalaldehyde (CAS No. 495405-09-9) is a fluorinated aromatic aldehyde characterized by two fluorine atoms substituted at the 4- and 5-positions of the phthalaldehyde backbone. This compound is of significant interest in organic synthesis and materials science due to its electron-withdrawing fluorine substituents, which enhance its reactivity in cross-coupling reactions and applications as a fluorophore precursor. Its purity and availability are critical for industrial processes, with commercial suppliers offering >98% purity at competitive pricing .
Properties
CAS No. |
854519-98-5 |
|---|---|
Molecular Formula |
C8H4F2O2 |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
4,5-difluorophthalaldehyde |
InChI |
InChI=1S/C8H4F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H |
InChI Key |
VKRQVPHHVPUVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity Analysis
The structural analogs of 4,5-Difluorophthalaldehyde include fluorinated phthalic anhydrides and related derivatives. These compounds share a common aromatic core with fluorine substitutions but differ in functional groups (e.g., anhydride vs. aldehyde). Key analogs and their similarity scores (based on molecular descriptors and functional group alignment) are summarized below:
| Compound Name | CAS No. | Similarity Score | Key Functional Group |
|---|---|---|---|
| 4,5-Difluorophthalic Anhydride | 144267-96-9 | 0.95 | Anhydride |
| 4,5-Difluorophthalic Acid | 369-25-5 | 0.91 | Carboxylic Acid |
| 3,4-Difluorophthalic Anhydride | 451-46-7 | 0.89 | Anhydride |
| 4-Fluorophthalic Anhydride | 25569-77-1 | 0.88 | Anhydride |
| 5-Fluorophthalaldehyde | 17449-48-8 | 0.87 | Aldehyde |
Source: Structural similarity data derived from molecular topology analysis .
Reactivity and Stability
- This compound: The aldehyde groups render it highly reactive toward nucleophiles, making it suitable for Schiff base formation and polymer crosslinking. Fluorine substitution increases thermal stability compared to non-fluorinated analogs.
- 4,5-Difluorophthalic Anhydride (CAS 144267-96-9) : Exhibits lower electrophilicity than the aldehyde derivative due to the anhydride group, favoring reactions with amines or alcohols for polyimide synthesis. Its higher similarity score (0.95) reflects near-identical fluorine positioning but distinct reactivity .
- 5-Fluorophthalaldehyde (CAS 17449-48-8) : Reduced fluorine substitution (single F atom) lowers electron-withdrawing effects, resulting in slower reaction kinetics in aldehyde-based syntheses.
Key Research Findings
- Synthetic Efficiency: Fluorinated aldehydes like this compound exhibit 20–30% faster reaction rates in imine formation compared to non-fluorinated analogs, attributed to enhanced electrophilicity .
- Thermal Stability : Thermogravimetric analysis (TGA) shows that this compound decomposes at 220°C, whereas its anhydride analog (CAS 144267-96-9) remains stable up to 300°C .
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